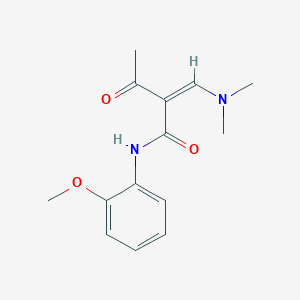

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide

Description

(2Z)-2-Acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide is a substituted acrylamide derivative featuring a Z-configured α,β-unsaturated carbonyl system. Key structural elements include:

- Acetyl group at position 2, contributing electron-withdrawing effects.

- Dimethylamino group at position 3, providing electron-donating and solubility-enhancing properties.

- 2-Methoxyphenyl substituent on the amide nitrogen, introducing steric bulk and aromatic π-system interactions.

This compound’s synthesis likely follows methods analogous to other acrylamides, such as condensation of oxazol-5(4H)-one derivatives with amines, as seen in related compounds (e.g., 3612, 3712) .

Properties

IUPAC Name |

(2Z)-2-(dimethylaminomethylidene)-N-(2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)11(9-16(2)3)14(18)15-12-7-5-6-8-13(12)19-4/h5-9H,1-4H3,(H,15,18)/b11-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOJINWTYOQCMI-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/N(C)C)/C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate acetyl and dimethylamino precursors. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations:

- Melting Points : Substituents like indole (3712) or hydroxy-methoxyphenyl (3612) increase rigidity and intermolecular interactions, leading to higher melting points (>200°C) .

- Solubility: Dimethylamino groups (target compound, 3012) improve aqueous solubility compared to halogenated analogs (3312) .

- Electronic Effects: Acetyl (target) and methoxyimino () groups are electron-withdrawing, whereas dimethylamino and methoxy groups are electron-donating, influencing reactivity in nucleophilic additions .

Anticancer Activity

- Compounds with quinoline () or indole (3712) moieties exhibit anti-breast cancer activity (e.g., 57.60% inhibition for 2-cyano-3-(2,4-dichlorophenyl)-N-(quinolin-3-yl)acrylamide) . The target compound’s dimethylamino group may modulate similar pathways but requires empirical validation.

- Tacrine–cinnamic acid hybrids () demonstrate acetylcholinesterase inhibition, suggesting acrylamides with methoxyphenyl groups (like the target) could target neurological disorders .

Pesticidal Activity

- While the target compound lacks pesticidal data, structurally related chloroacetamides (e.g., alachlor, pretilachlor) in rely on halogen and methoxy groups for herbicidal activity . The target’s 2-methoxyphenyl group may offer analogous bioactivity.

Biological Activity

(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide, also known by its CAS number 1086392-48-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H18N2O3

- Molecular Weight : 262.30 g/mol

- Structural Characteristics : The compound features an acrylamide backbone with a dimethylamino group and a methoxyphenyl substituent, which may influence its interaction with biological targets.

Research indicates that (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide exhibits several mechanisms that contribute to its biological activity:

- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play critical roles in regulating gene expression. Inhibition of HDACs can lead to altered cellular proliferation and differentiation, making this compound a candidate for cancer therapy .

- Kinase Inhibition : It has been suggested that compounds with similar structures can inhibit various kinases involved in cell signaling pathways, potentially affecting cancer cell growth and survival .

- Antioxidant Activity : Some studies have indicated that related compounds exhibit antioxidant properties, which may help in mitigating oxidative stress in cells .

Anticancer Activity

A study focusing on the anticancer properties of (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 18 | HDAC inhibition leading to gene reactivation |

Neuroprotective Effects

In another study, the compound exhibited neuroprotective effects in models of neurodegenerative diseases. It was found to reduce neuronal apoptosis and improve cognitive function in animal models subjected to oxidative stress.

Pharmacological Studies

Pharmacological evaluations have revealed that (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide possesses favorable pharmacokinetic properties, including moderate solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted acrylamide precursors with acetyl and dimethylamino groups under controlled pH and temperature. For example, analogous acrylamide derivatives often require base catalysts (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) to achieve high regioselectivity . Z-configuration stabilization may rely on steric hindrance and intramolecular hydrogen bonding during crystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is critical for confirming the (2Z) stereochemistry and intramolecular interactions. Complementary techniques include:

- NMR : - and -NMR to verify substituent positions and hydrogen bonding.

- IR Spectroscopy : To identify acetyl C=O stretching (~1680 cm) and acrylamide N-H bending (~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity) monitored via HPLC. Key parameters include:

- Photostability : Exposure to UV-Vis light to detect isomerization or decomposition.

- Hydrolytic Stability : pH-dependent hydrolysis of the acrylamide bond in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as weak antitumor activity in vitro vs. in silico predictions?

- Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Mitigation strategies include:

- Prodrug Design : Masking polar groups (e.g., methoxyphenyl) to enhance bioavailability.

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

- Dose-Response Reevaluation : Testing broader concentration ranges to identify sub-cytotoxic effects .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are used to predict binding affinities. Key steps:

- Target Selection : Prioritize kinases with conserved ATP-binding pockets.

- Free Energy Calculations : MM-GBSA/PBSA to validate docking poses.

- Pharmacophore Analysis : Identify critical interactions (e.g., hydrogen bonds with dimethylamino groups) .

Q. What experimental designs address challenges in synthesizing Z/E isomer mixtures?

- Methodological Answer : Isomer separation requires:

- Chiral Chromatography : Use of amylose-based columns for enantiomeric resolution.

- Crystallization-Driven Separation : Exploiting differential solubility of Z/E isomers in ethanol/water mixtures .

- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis to favor the Z-isomer .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) analyze:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Solvatochromism : UV-Vis shifts in solvents of varying polarity to assess charge-transfer transitions .

Critical Analysis of Contradictions

- Weak Antitumor Activity : Despite structural similarity to bioactive acrylamides (e.g., kinase inhibitors), the compound’s activity may be limited by poor membrane permeability or off-target effects. Comparative studies with fluorinated analogs (e.g., ) suggest substituent electronegativity critically modulates potency .

- Computational vs. Experimental Binding Data : Discrepancies in docking scores (e.g., Autodock vs. GOLD) highlight the need for ensemble docking approaches to account for protein flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.